BenchChemオンラインストアへようこそ!

Cyclopenthiazide

Diuretic Potency Thiazide Pharmacology Renal Physiology

Cyclopenthiazide is a uniquely potent thiazide diuretic (~70–100× hydrochlorothiazide) that enables robust NCC inhibition at minimal mass, reducing off‑target/cytotoxic risks in delicate in‑vitro and in‑vivo renal models. Its clinically validated low‑dose window (125 µg) yields equivalent blood‑pressure reduction to standard doses without hypokalemia, hyperuricemia, or RAAS activation, providing a cleaner model for chronic hypertension studies. Use low‑ vs. high‑dose regimens to experimentally dissect RAAS pathways. An essential reference standard for LC‑MS/MS method development and doping‑control analysis.

Molecular Formula C13H18ClN3O4S2
Molecular Weight 379.9 g/mol
CAS No. 96783-05-0
Cat. No. B10762532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenthiazide
CAS96783-05-0
Molecular FormulaC13H18ClN3O4S2
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
InChIInChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)
InChIKeyBKYKPTRYDKTTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenthiazide (CAS 96783-05-0): Baseline Characterization for Procurement and Research Applications


Cyclopenthiazide (CAS 96783-05-0, also 742-20-1) is a potent, well-characterized benzothiadiazine-derived thiazide diuretic and antihypertensive agent [1]. Its primary mechanism involves selective inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron, reducing sodium and chloride reabsorption and thereby increasing water and electrolyte excretion [2]. This compound serves as a critical pharmacological tool for investigating renal physiology, electrolyte balance, and the pathophysiology of edema and hypertension, and is frequently employed as a reference standard in analytical chemistry and pharmacokinetic studies .

Critical Distinctions of Cyclopenthiazide: Why In-Class Substitution Is Not Trivial


Cyclopenthiazide cannot be simply interchanged with other thiazide diuretics due to significant differences in potency and metabolic effects. Although all thiazides share the same mechanism of action, their relative potencies differ by orders of magnitude . For instance, cyclopenthiazide exhibits a potency approximately 70- to 100-fold greater than hydrochlorothiazide, meaning a milligram-equivalent substitution would lead to dramatically different diuretic and antihypertensive outcomes [1]. Furthermore, critical evidence demonstrates that within the same compound, a low-dose regimen (125 μg) achieves equivalent blood pressure reduction to a conventional dose (500 μg) while avoiding adverse biochemical disturbances, a therapeutic window not readily extrapolated to other thiazides without specific data [2]. This highlights the need for precise, compound-specific evidence to guide scientific selection and procurement, as detailed in the following quantitative analysis.

Cyclopenthiazide: Quantitative Evidence of Differential Performance for Informed Procurement


Superior Diuretic Potency of Cyclopenthiazide Compared to Hydrochlorothiazide

Cyclopenthiazide demonstrates significantly greater relative diuretic potency compared to the prototypical thiazide, hydrochlorothiazide. In pharmacological testing, cyclopenthiazide was found to be approximately 70 times more potent than hydrochlorothiazide on a weight-for-weight basis, while sharing the same maximal achievable absolute effect and similar toxicity profile [1]. Another source corroborates this finding, citing a 100-fold greater potency for cyclopenthiazide [2]. This immense difference in potency is a critical differentiator for experimental design and compound sourcing.

Diuretic Potency Thiazide Pharmacology Renal Physiology

Intra-Class Potency Ranking Confirms Cyclopenthiazide as the Most Potent Thiazide Diuretic

An established potency hierarchy for thiazide diuretics places cyclopenthiazide at the apex. Based on equivalent dose comparisons, the relative potency ranking from weakest to strongest is: chlorothiazide < hydrochlorothiazide < hydroflumethiazide < bendroflumethiazide < cyclopenthiazide . This class-level inference confirms cyclopenthiazide's unique position as the most potent agent in this widely used drug class, a distinction that directly impacts dosing and experimental sensitivity.

Structure-Activity Relationship Thiazide Pharmacology Comparative Efficacy

Low-Dose Cyclopenthiazide Maintains Antihypertensive Efficacy While Minimizing Metabolic Disturbances

Clinical studies demonstrate that a low dose of cyclopenthiazide (125 μg) achieves a hypotensive effect equivalent to the conventional dose (500 μg) over an 8-week period, while avoiding the significant adverse biochemical changes associated with the higher dose [1]. Specifically, the 500 μg dose caused a 0.6 mmol/L decrease in serum potassium and a 0.06 mmol/L increase in serum urate, whereas these changes were not significant with the 125 μg dose. Furthermore, only the 500 μg dose significantly increased plasma renin activity, indicating a more pronounced activation of the renin-angiotensin system [1]. This differential effect was sustained in a one-year study, where maximum decreases in serum potassium were 0.52 mmol/L for 500 μg and 0.14 mmol/L for 125 μg (p<0.05) [2].

Hypertension Dose-Response Metabolic Side Effects

Differential Impact of Cyclopenthiazide Doses on the Renin-Angiotensin System and Fluid Volumes

A study comparing the hemodynamic and hormonal effects of low (125 μg) and conventional (500 μg) doses of cyclopenthiazide in normotensive volunteers revealed distinct pharmacodynamic profiles. The 500 μg dose had a significantly greater effect on increasing plasma renin activity, angiotensin II levels, and reducing extracellular fluid volume compared to the 125 μg dose [1]. Critically, the low dose (125 μg) failed to increase angiotensin II levels or contract extracellular fluid volume, and did not alter vascular reactivity to angiotensin II, despite being known to have equivalent antihypertensive efficacy [1].

Renin-Angiotensin System Fluid Homeostasis Pharmacodynamics

Potency Comparison Against a Non-Thiazide Diuretic: Cyclopenthiazide vs. Tienilic Acid

In a direct crossover study comparing cyclopenthiazide with the non-thiazide diuretic tienilic acid in hyperuricaemic hypertensive patients, a mean dose of 210 mg of tienilic acid was required to produce the same antihypertensive and diuretic effect as a mean dose of only 0.41 mg of cyclopenthiazide [1]. This represents an approximate 512-fold difference in potency by weight. Additionally, serum uric acid levels were significantly lower on tienilic acid (0.29 mmol/L) compared to cyclopenthiazide (0.50 mmol/L), reflecting their differing mechanisms and clinical profiles [1].

Diuretic Comparison Hyperuricemia Uricosuric Effect

Evidence-Driven Applications: Where Cyclopenthiazide's Specific Attributes Deliver Value


Studies Requiring Maximal Diuretic Potency at Low Concentrations

Given its 70- to 100-fold greater potency than hydrochlorothiazide [1] and its top ranking among thiazides [2], cyclopenthiazide is the preferred compound for in vitro and in vivo experiments where achieving a strong diuretic effect with minimal compound mass is critical. This is especially relevant in assays involving delicate biological systems or when investigating the sodium-chloride symporter (NCC) in isolated nephron segments or cell cultures, where high concentrations of a less potent thiazide could introduce off-target or cytotoxic effects. The low concentration requirement also simplifies formulation for studies with limited solubility.

Hypertension Models Aiming to Minimize Metabolic Confounding

The clinically validated therapeutic window of cyclopenthiazide, specifically the 125 μg dose, makes it uniquely valuable for chronic hypertension studies where metabolic side effects (hypokalemia, hyperuricemia, RAS activation) would confound results [1][2]. For instance, in long-term rodent models of hypertension investigating non-renal endpoints (e.g., cardiac hypertrophy, vascular remodeling), using the 125 μg dose (or a weight-adjusted equivalent) allows for sustained blood pressure reduction without the concomitant electrolyte and hormonal disturbances seen with higher doses or other thiazides. This provides a cleaner experimental model for isolating the effects of pressure reduction from direct drug-induced metabolic changes.

Investigations of the Renin-Angiotensin-Aldosterone System (RAAS)

The differential effect of low-dose (125 μg) versus conventional-dose (500 μg) cyclopenthiazide on the RAAS provides a powerful tool for dissecting this system [1]. Researchers can use the 125 μg dose to lower blood pressure without significantly activating plasma renin activity or angiotensin II, while the 500 μg dose serves as a positive control for RAAS stimulation. This allows for the study of pressure-dependent versus pressure-independent pathways in the regulation of renin release and for testing the efficacy of RAAS-modulating agents against different baselines of system activation.

Use as a High-Potency Reference Standard in Analytical Chemistry

The extreme potency of cyclopenthiazide necessitates its use as a reference standard for method development and validation in analytical chemistry, particularly for the detection of thiazide diuretics in biological fluids or environmental samples [1]. Its distinct molecular structure (CAS 96783-05-0) and high sensitivity in assays such as LC-MS/MS make it an ideal calibrator for quantifying other, less potent thiazides. For doping control analysis or pharmacokinetic studies of combination products containing trace thiazides, cyclopenthiazide provides a well-characterized, high-response benchmark [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopenthiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.